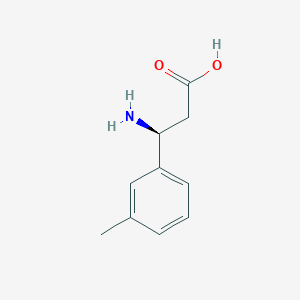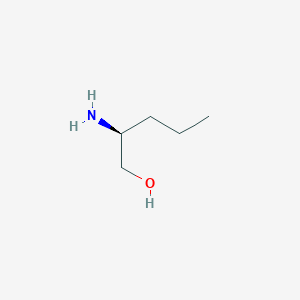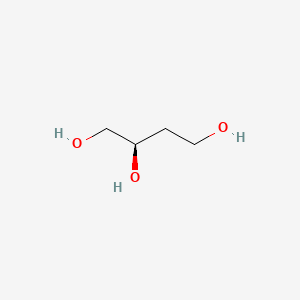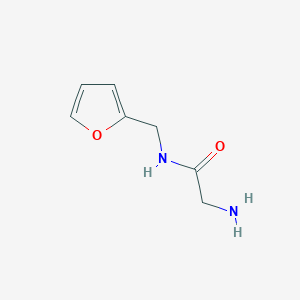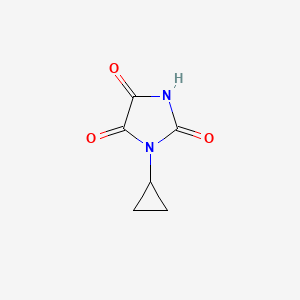
Benzyl 3-hydroxyphenylacetate
Overview
Description
Benzyl 3-hydroxyphenylacetate is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonylation Processes : A study by Lin and Yamamoto (1998) discussed the carbonylation of benzyl alcohol, benzyl formate, dibenzyl ether, and benzyl phenylacetate catalyzed by palladium complexes in aqueous systems. This process is significant for synthesizing phenylacetic acid and other compounds like 2-naphthaleneacetic acid, 3-isochromanone, 1,4-benzenediacetic acid, and o-hydroxybenzeneacetic acid (Lin & Yamamoto, 1998).
Benzylation of 1,3-Dicarbonyl Compounds : Kischel et al. (2007) described the iron-catalyzed benzylation of CH-acidic 1,3-dicarbonyl compounds with benzylic alcohols. This reaction, which occurs under mild conditions, is important for producing compounds like 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-ones, which have pharmaceutical significance (Kischel et al., 2007).
Bacterial Catabolism : Cooper and Skinner (1980) found that certain strains of Escherichia coli can grow on 3-hydroxyphenylacetate and 4-hydroxyphenylacetate, catabolizing both compounds via a pathway involving 3,4-dihydroxyphenylacetate. This pathway involves fission of the benzene nucleus and produces pyruvate and succinate (Cooper & Skinner, 1980).
Gas Chromatographic Determination : Moroz et al. (2015) developed a method for determining phenylcarboxylic acids, including benzyl 3-hydroxyphenylacetate, in blood serum using gas chromatography. This method is significant for routine clinical practice (Moroz et al., 2015).
Biological Dehydroxylation : Scheline, Williams, and Wit (1960) explored the dehydroxylation of aromatic compounds in the body, which could potentially involve this compound. This process might play a role in metabolic reactions (Scheline et al., 1960).
Oxidative Decarboxylation : Feng and Song (2014) synthesized aromatic aldehydes or ketones from copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids and α-hydroxyphenylacetic acids, including this compound. This process represents a novel approach to decarboxylation and synthesis of carbonyl compounds (Feng & Song, 2014).
Mechanism of Action
While the exact mechanism of action for Benzyl 3-hydroxyphenylacetate is not provided in the retrieved sources, a related compound, 3-hydroxyphenylacetic acid (3-HPAA), has been studied. 3-HPAA, formed by the gut microbiota, was reported to exert vasorelaxant effects ex vivo . It was found to cause a dose-dependent decrease in arterial blood pressure when administered intravenously to spontaneously hypertensive rats . This mechanism might be based on the release of nitric oxide by the endothelial layer .
Properties
IUPAC Name |
benzyl 2-(3-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-8-4-7-13(9-14)10-15(17)18-11-12-5-2-1-3-6-12/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFOBMRIXXPJLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426834 | |
| Record name | BENZYL 3-HYDROXYPHENYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295320-25-1 | |
| Record name | BENZYL 3-HYDROXYPHENYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)

